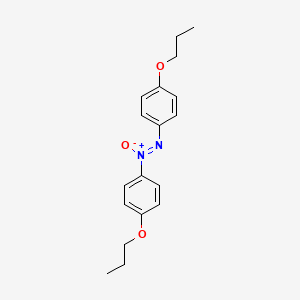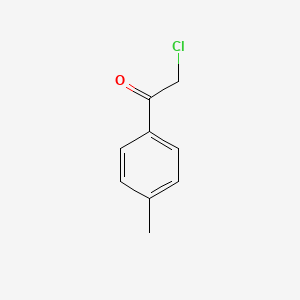
4,4'-Dipropoxazoxibenceno
Descripción general
Descripción
4,4’-di-n-Propoxyazoxybenzene is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol. It is also known by other names such as bis(4-propoxyphenyl)-diazen1-oxide and Diazene, bis(4-propoxyphenyl)-, 1-oxide . This compound is typically found in a light yellow to orange crystalline form and is used in various scientific and industrial applications.
Aplicaciones Científicas De Investigación
4,4’-di-n-Propoxyazoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of liquid crystals and other advanced materials
Mecanismo De Acción
Target of Action
This compound, also known as Diazene, bis(4-propoxyphenyl)-, 1-oxide, is a complex molecule and its interactions within biological systems are likely to be multifaceted .
Mode of Action
It is known that the strength of interaction between a compound and its targets can vary, with strong electrostatic interactions occurring between permanently charged ionic molecules, and weaker interactions due to hydrogen bonding or induced-dipole interactions . .
Biochemical Pathways
The biochemical pathways affected by 4,4’-Dipropoxyazoxybenzene are not clearly established. In general, a cell’s daily operations are accomplished through the biochemical reactions that take place within the cell. These reactions are turned on and off or sped up and slowed down according to the cell’s immediate needs and overall functions . Without specific information on 4,4’-Dipropoxyazoxybenzene, it is difficult to determine the exact pathways it affects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound
Result of Action
Understanding these effects would require detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the activity of the compound .
Métodos De Preparación
The synthesis of 4,4’-di-n-Propoxyazoxybenzene involves several steps. One common method includes the reaction of 4-nitroanisole with sodium methoxide, followed by reduction with iron powder in the presence of hydrochloric acid . Another method involves the use of nitrochlorobenzene, NaOH, and CuI as catalysts, which are stirred and heated to specific temperatures to yield the desired product . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4,4’-di-n-Propoxyazoxybenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the propoxy groups can be replaced by other substituents.
Common reagents used in these reactions include sodium methoxide, iron powder, hydrochloric acid, and various catalysts like CuI . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparación Con Compuestos Similares
4,4’-di-n-Propoxyazoxybenzene can be compared with other similar compounds such as:
4,4’-dinitrodiphenyl ether: Used in the production of azoic and reactive dyes.
4,4’-dinitrobibenzyl: An intermediate in the synthesis of medicines, pesticides, and dyes.
These compounds share similar structural features but differ in their specific applications and reactivity. 4,4’-di-n-Propoxyazoxybenzene is unique due to its specific propoxy groups, which influence its chemical behavior and applications.
Propiedades
IUPAC Name |
oxido-(4-propoxyphenyl)-(4-propoxyphenyl)iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-13-22-17-9-5-15(6-10-17)19-20(21)16-7-11-18(12-8-16)23-14-4-2/h5-12H,3-4,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZFKJUPVCUDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23315-55-1 | |
| Record name | Diazene, 1,2-bis(4-propoxyphenyl)-, 1-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the molecular packing of Diazene, bis(4-propoxyphenyl)-, 1-oxide in relation to its liquid crystal properties?
A: Diazene, bis(4-propoxyphenyl)-, 1-oxide exhibits a characteristic imbricated packing structure in its solid state, as revealed by X-ray crystallography studies []. This arrangement, where the molecules are partially overlapped like tiles, is crucial for its liquid crystal behavior. The elongated shape of the molecule and the specific interactions between neighboring molecules, influenced by the alkoxy chains, contribute to the formation of an ordered nematic phase upon heating [].
Q2: How does the conformation of Diazene, bis(4-propoxyphenyl)-, 1-oxide influence its intermolecular interactions and overall stability?
A: Theoretical studies employing the Rayleigh-Schrodinger perturbation treatment and CNDO/2 calculations have provided valuable insights into the preferred configurations of Diazene, bis(4-propoxyphenyl)-, 1-oxide []. The calculations suggest a strong preference for face-to-face stacking of the molecules, indicating significant pi-pi interactions between the aromatic rings []. This preferred stacking, along with the alignment of the molecules along their long axis, contributes significantly to the stability of the molecular assembly.
Q3: How does the length of the alkoxy chain in Diazene, bis(4-propoxyphenyl)-, 1-oxide and its analogs affect the molecular packing and mesophase behavior?
A: Comparative structural analysis of Diazene, bis(4-propoxyphenyl)-, 1-oxide with other members of the 4,4′-di-n-alkoxyazoxybenzene series highlights the influence of the alkoxy chain length on molecular packing []. While the benzene ring near the nitroxide group tends to be coplanar due to mesomeric effects, the other ring's tilt angle varies with the alkoxy chain length, allowing for a more compact packing arrangement []. This variation in packing directly impacts the transition temperatures and stability ranges of the observed mesophases.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-[2-(4-Ethoxyphenyl)ethynyl]-4-propylbenzene](/img/structure/B1583571.png)




